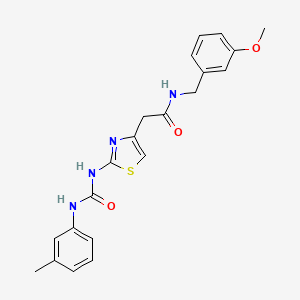

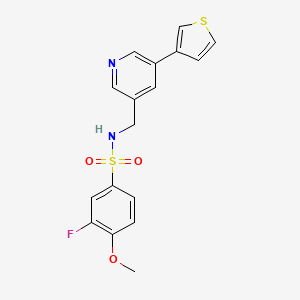

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide" is a derivative of acetamide with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the general class of chemicals to which it belongs. For instance, the first paper discusses the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, which are synthesized by refluxing benzothiazoles with acetic acid and exhibit hydrogen bonding interactions characteristic to the substituents in the benzothiazole moiety . The second paper describes a series of novel acetamide derivatives with thiazole and thiazolidin rings, which have been evaluated for their antioxidant and anti-inflammatory activities . These studies suggest that the compound may also exhibit similar interactions and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzothiazoles with acetic acid under reflux conditions, leading to the formation of acetamide derivatives . Although the exact synthesis of "N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide" is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, possibly involving the use of 3-methoxybenzyl and m-tolyl ureido substituents in the reaction with a thiazol-4-yl acetamide precursor.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of hydrogen bonding interactions. In the case of N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen . These interactions are crucial for the assembly of the molecules and can significantly influence the photophysical properties of the crystals. The compound of interest is expected to have a similar capacity for hydrogen bonding, which could affect its molecular assembly and properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The hydrogen bonding interactions, as seen in the related compounds, can affect the melting points, solubility, and crystal formation of these molecules . The antioxidant and anti-inflammatory activities of similar compounds suggest that "N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide" may also possess these biological properties, which could be attributed to the presence of the thiazole and ureido groups . Further studies would be required to confirm these properties for the specific compound .

科学的研究の応用

Synthesis and Biological Activities

A study by Gull et al. (2016) focused on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally similar to the compound . These compounds were evaluated for various biological activities including antioxidant, haemolytic, antibacterial, and urease inhibition. Notably, they exhibited significant activity in urease inhibition, with one compound showing exceptional activity. This implies potential applications in areas requiring urease inhibition.

Radiolabeling and PET Studies

Vasdev et al. (2005) explored the synthesis of a radiolabeled compound structurally similar to N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, specifically for positron emission tomography (PET) studies. They investigated the brain penetration and pharmacological mechanism of these compounds, although they found poor brain penetration in their specific compound, highlighting the challenges in designing effective compounds for brain imaging.

Antimicrobial Activity

Another study by Krátký et al. (2017) examined derivatives of a similar compound for their potential antimicrobial properties. They found that these derivatives were active against mycobacteria, including Mycobacterium tuberculosis, indicating potential applications in developing new antimicrobial agents.

Synthesis and Fungicidal Activity

Siddiqui et al. (2006) synthesized and tested similar compounds for their antifungal activity. Their findings suggest that these compounds might be useful in developing new fungicidal agents.

Glycogen Synthase Kinase-3 Inhibitor

Hicks et al. (2012) investigated the radiolabeling of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a glycogen synthase kinase-3 inhibitor. This suggests potential applications of similar compounds in studying diseases where glycogen synthase kinase-3 is implicated, such as Alzheimer's disease.

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-5-3-7-16(9-14)23-20(27)25-21-24-17(13-29-21)11-19(26)22-12-15-6-4-8-18(10-15)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEVXBVWTBBWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)

![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)

![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B3008957.png)

![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)